molecular formula C11H18F3N B6312702 Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline CAS No. 1357626-66-4

Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline

Cat. No.: B6312702
CAS No.: 1357626-66-4
M. Wt: 221.26 g/mol
InChI Key: GQFYUQDTNSFHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline typically involves multi-step organic reactions. One common approach might include:

    Starting Material: The synthesis may begin with a suitable isoquinoline derivative.

    Hydrogenation: The isoquinoline derivative undergoes hydrogenation to form the decahydro structure.

    Methylation: Introduction of the N-methyl group can be achieved through methylation reactions using reagents like methyl iodide.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis. This includes using catalysts, controlling temperature and pressure, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the hydrogenation state of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studying biochemical pathways.

Medicine

Industry

In the industrial sector, it could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The trifluoromethyl group often enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Decahydroisoquinoline: Lacks the trifluoromethyl and N-methyl groups.

    N-methylisoquinoline: Lacks the decahydro and trifluoromethyl groups.

    Trifluoromethylisoquinoline: Lacks the decahydro and N-methyl groups.

Uniqueness

Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is unique due to the combination of the decahydro structure, N-methyl group, and trifluoromethyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFYUQDTNSFHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCCC2CC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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